molecular formula C19H12Br2N2O2S B393065 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No.: B393065
M. Wt: 492.2g/mol
InChI Key: DNULCLUJDTWHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromenone ring, a thiazolyl group at position 3, and a 2-methylphenylamino group attached to the thiazolyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves several steps. One common method includes the condensation of 6,8-dibromo-2-methylchromenone with 2-aminothiazole in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, this compound can be used as a probe to investigate various biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

6,8-Dibromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12Br2N2O2S

Molecular Weight

492.2g/mol

IUPAC Name

6,8-dibromo-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H12Br2N2O2S/c1-10-4-2-3-5-15(10)22-19-23-16(9-26-19)13-7-11-6-12(20)8-14(21)17(11)25-18(13)24/h2-9H,1H3,(H,22,23)

InChI Key

DNULCLUJDTWHOG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.